molecular formula C19H14N6O2S B2504795 2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034493-39-3

2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2504795
CAS RN: 2034493-39-3
M. Wt: 390.42
InChI Key: UCVONNUUPTURSD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler precursors to achieve the desired molecular architecture. In the case of the compounds discussed in the provided papers, we see examples of such synthetic strategies. The first paper describes the synthesis of a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. The synthesis involves the use of a dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety, which is then combined with various carboxamides. The second paper outlines the synthesis of different heterocyclic compounds, including 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives, through a series of reactions starting from 5,6-dimethyl-1H-benzoimidazole-2-carbohydrazide and proceeding through Schiff's base formation and subsequent reactions.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their physical, chemical, and biological properties. X-ray crystallography, as mentioned in the first paper , provides a definitive method for elucidating the three-dimensional structure of molecules. Compounds 6d and 6l from the first paper were characterized using this technique, allowing for a precise understanding of their molecular geometry. Such structural information is vital for the rational design of new compounds with desired properties.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. The compounds synthesized in both papers contain various reactive sites, such as carboxamide groups and heterocyclic rings, which can participate in further chemical transformations. These reactive sites are essential for the compounds' potential biological activities and their interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, are not explicitly detailed in the abstracts provided. However, these properties are typically characterized by a combination of techniques, including NMR, mass spectrometry, and elemental analysis, as mentioned in the first paper . Such analyses are crucial for understanding the behavior of these compounds in biological systems and for their potential application as therapeutic agents.

Relevant Case Studies

While the abstracts do not provide specific case studies, they do mention the evaluation of the synthesized compounds for biological activities. In the first paper , the compounds were screened for antioxidant activities, with many showing moderate to significant radical scavenging activity. The second paper also evaluated the compounds for antioxidant and antimicrobial activities, with some compounds displaying high activity against various pathogens. These findings suggest that the synthesized compounds have potential as leads for the development of new therapeutic agents.

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis of various heterocycles, including triazolopyridines and pyridotriazines, starting from compounds with similar structural motifs. These synthesized compounds have undergone molecular docking and in vitro screenings to assess their antimicrobial and antioxidant activities. For instance, the creation of novel pyridine and fused pyridine derivatives has been explored, leading to the identification of compounds with moderate to good binding energies on target proteins, indicating potential biological efficacy (Flefel et al., 2018).

Material Science Applications

In material science, the structural features of such compounds are valuable for designing materials with specific properties. For example, the synthesis and structure analysis of pyridazine analogs have been conducted, revealing their pharmaceutical importance and potential for creating materials with desired chemical and physical properties (Sallam et al., 2021).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the wide range of biological activities exhibited by isoxazole derivatives, this compound could be a promising candidate for drug development .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c26-19(10-14-12-4-1-2-5-15(12)27-24-14)20-11-18-22-21-17-8-7-13(23-25(17)18)16-6-3-9-28-16/h1-9H,10-11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVONNUUPTURSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

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